molecular formula C7H3BrClNO4 B1322381 5-Bromo-2-chloro-3-nitrobenzoic acid CAS No. 60541-88-0

5-Bromo-2-chloro-3-nitrobenzoic acid

Cat. No.: B1322381
CAS No.: 60541-88-0
M. Wt: 280.46 g/mol
InChI Key: BLINULPTLDKOLO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of substitution and coupling reactions.

Biology and Medicine:

  • Investigated for its potential use in the synthesis of pharmaceutical compounds.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of dyes, pigments, and agrochemicals.
  • Serves as a building block in the synthesis of specialty chemicals.

Safety and Hazards

5-Bromo-2-chloro-3-nitrobenzoic acid is labeled with the signal word “Warning” and is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-nitrobenzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by nitration. Here is a general synthetic route:

    Bromination: 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

    Bromination: Using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid.

    Nitration: Conducted in a controlled environment to ensure safety and efficiency, often using a continuous flow reactor to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and bromo).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.

    Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Biaryl Compounds: From coupling reactions.

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but has a fluorine atom instead of chlorine.

    2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness:

  • The presence of both bromine and chlorine atoms along with the nitro group makes 5-Bromo-2-chloro-3-nitrobenzoic acid a versatile intermediate for various chemical reactions.
  • Its unique substitution pattern allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

5-bromo-2-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINULPTLDKOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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